REACTION_CXSMILES
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[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[CH2:12]([NH2:14])[CH3:13]>C(O)CCC>[CH2:12]([NH:14][C:4]1[N:3]=[C:2]([Cl:1])[N:10]=[C:9]2[C:5]=1[NH:6][CH:7]=[N:8]2)[CH3:13]
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
ClC1=NC(=C2NC=NC2=N1)Cl
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
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Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
|
C(C)N
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Control Type
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UNSPECIFIED
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Setpoint
|
84 °C
|
Type
|
CUSTOM
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Details
|
The solution is stirred at 84° C. for 2.5 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
stirred for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate is isolated by filtration
|
Type
|
WASH
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Details
|
washed with n-butanol, methanol and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solid is dried at 70° C., under vacuum, for 16 hours
|
Duration
|
16 h
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=C2NC=NC2=NC(=N1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |